3-(Methyl(6-methylpyrimidin-4-yl)amino)propanenitrile
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Overview
Description
3-(Methyl(6-methylpyrimidin-4-yl)amino)propanenitrile is an organic compound with the molecular formula C9H12N4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methyl(6-methylpyrimidin-4-yl)amino)propanenitrile typically involves the reaction of 6-methylpyrimidine-4-amine with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Methyl(6-methylpyrimidin-4-yl)amino)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-(Methyl(6-methylpyrimidin-4-yl)amino)propanenitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which could be useful in treating various diseases, including cancer.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-(Methyl(6-methylpyrimidin-4-yl)amino)propanenitrile involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of signaling pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 3-(Methyl(6-ethylpyrimidin-4-yl)amino)propanenitrile
- 3-(Methyl(6-methylpyrrolo[2,3-d]pyrimidin-4-yl)amino)propanenitrile
Uniqueness
3-(Methyl(6-methylpyrimidin-4-yl)amino)propanenitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C9H12N4 |
---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
3-[methyl-(6-methylpyrimidin-4-yl)amino]propanenitrile |
InChI |
InChI=1S/C9H12N4/c1-8-6-9(12-7-11-8)13(2)5-3-4-10/h6-7H,3,5H2,1-2H3 |
InChI Key |
LRHWMEDPUKYIRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)N(C)CCC#N |
Origin of Product |
United States |
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